![molecular formula C16H16ClN3O2S2 B220029 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that plays a crucial role in many physiological processes, including cell proliferation, energy metabolism, and antioxidant defense. The inhibition of glutaminase by CB-839 has been shown to have therapeutic potential in various types of cancer and other diseases.
Mechanism of Action
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that plays a critical role in the growth and proliferation of cancer cells and other rapidly dividing cells. By inhibiting glutaminase, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the availability of glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
The inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several biochemical and physiological effects. In cancer cells, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the levels of intracellular glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death. In addition, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide alters the metabolism of cancer cells, leading to a decrease in the production of ATP, the primary source of energy for cells. This metabolic shift can make cancer cells more susceptible to other therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in various biological processes. However, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can make it challenging to use 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in certain experimental settings.
Future Directions
For research on 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide include the development of more potent and selective inhibitors of glutaminase, the identification of biomarkers that can predict response to 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, and the evaluation of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in clinical trials. In addition, the combination of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation.
Synthesis Methods
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-glutamine to form N-(tert-butoxycarbonyl)-L-glutaminyl-2-chlorobenzoyl chloride. This compound is then reacted with thioacetamide to form 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-(tert-butoxycarbonyl)-L-glutaramide. Finally, the tert-butoxycarbonyl protecting group is removed using trifluoroacetic acid to yield 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide.
Scientific Research Applications
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, the inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to reduce the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy and radiation therapy, and overcome resistance to targeted therapies. 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has also shown promise in the treatment of other diseases, including metabolic disorders, neurodegenerative diseases, and viral infections.
properties
Product Name |
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
Molecular Formula |
C16H16ClN3O2S2 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-9-8(2)24-15(12(9)13(18)21)20-16(23)19-14(22)10-6-4-5-7-11(10)17/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) |
InChI Key |
PWYCRYBHSZPNBA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



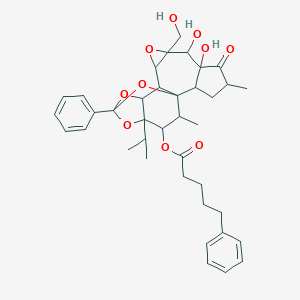
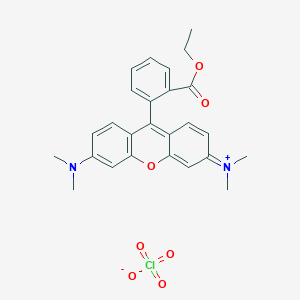
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)

![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
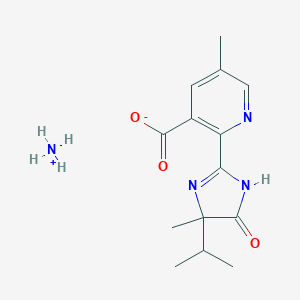
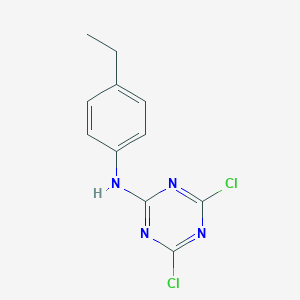


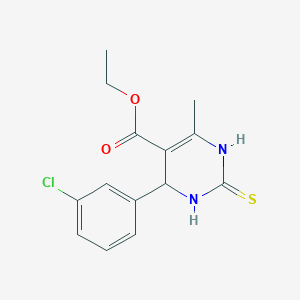
![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)